molecular formula C28H29N5O3S2 B11620918 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372498-53-8

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620918
CAS No.: 372498-53-8
M. Wt: 547.7 g/mol
InChI Key: XLYDFQUMTHDKSH-QJOMJCCJSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Core Structure: The core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of a benzylpiperazine derivative with a thiazolidinone precursor. The reaction forms the pyrido[1,2-a]pyrimidin-4-one core.

    Zwitterionic Intermediate: The Z configuration of the thiazolidinone double bond suggests a zwitterionic intermediate during synthesis.

Industrial Production::
  • Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone sulfur atom can undergo oxidation.

    Reduction: The pyrido[1,2-a]pyrimidin-4-one ring may be reduced.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., alkyl halides).

Major Products::
  • Oxidation: Thiazolidinone sulfoxide or sulfone derivatives.
  • Reduction: Reduced pyrido[1,2-a]pyrimidin-4-one.
  • Substitution: Alkylated or arylated benzylpiperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Biological Studies: Explore its interactions with receptors, enzymes, or proteins.

    Materials Science: Assess its properties for materials applications.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes).

    Pathways: Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related pyrido[1,2-a]pyrimidin-4-ones.

: Example reference. : Another example reference.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrido-pyrimidine core and several functional groups that enhance its biological activity. Notably, it contains a thiazolidinone moiety and a piperazine ring , both of which contribute to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens. The presence of the thiazolidinone structure is believed to enhance this activity.
  • Anticancer Potential : In vitro assays have shown that this compound may inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent. Structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against specific cancer types.
  • Neuropharmacological Effects : The piperazine component may impart neuroactive properties, making it a candidate for further research in treating neurological disorders.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest that it may interact with various biological targets, including:

  • Enzymes : The thiazolidinone moiety may inhibit certain enzymes involved in metabolic pathways.
  • Receptors : Binding studies indicate potential interactions with neurotransmitter receptors, which could explain its neuropharmacological effects.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of the compound:

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion methodShowed significant inhibition against Staphylococcus aureus (MIC = 12 μg/mL) and Escherichia coli (MIC = 15 μg/mL)
Anticancer ActivityMTT assay on HeLa cellsIC50 = 10 μM, indicating potent cytotoxic effects
Neuropharmacological EffectsBinding affinity assaysModerate affinity for serotonin receptors (5-HT2A)

Structure-Activity Relationship (SAR)

SAR studies have identified critical structural features that influence biological activity:

ModificationEffect on Activity
Removal of thiazolidinoneDecreased antimicrobial activity
Alteration of piperazine substituentsEnhanced anticancer activity

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolidinone Ring : This is achieved through condensation reactions involving appropriate precursors.
  • Pyrido-Pyrimidine Core Assembly : The core structure is synthesized using cyclization methods that incorporate the piperazine moiety.
  • Final Modifications : Functional group modifications are performed to optimize biological activity.

Properties

CAS No.

372498-53-8

Molecular Formula

C28H29N5O3S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-5,7-8,10-11,17,21H,6,9,12-16,18-19H2/b23-17-

InChI Key

XLYDFQUMTHDKSH-QJOMJCCJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S

Origin of Product

United States

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